Cas no 2228605-10-3 (methyl 2-hydroxy-3-3-(methylsulfanyl)phenylpropanoate)

Methyl 2-hydroxy-3-[3-(methylsulfanyl)phenyl]propanoate is a synthetic ester compound featuring a hydroxyl group and a methylsulfanyl-substituted phenyl moiety. Its structure combines reactivity from the hydroxyl and ester functional groups, making it a versatile intermediate in organic synthesis. The methylsulfanyl group enhances its potential as a precursor for sulfur-containing derivatives, which are valuable in pharmaceutical and agrochemical applications. The compound’s balanced polarity and moderate stability under standard conditions facilitate its use in controlled reactions. Its well-defined molecular architecture allows for selective modifications, enabling tailored synthesis of more complex molecules. This compound is typically handled under inert conditions to preserve its integrity.
methyl 2-hydroxy-3-3-(methylsulfanyl)phenylpropanoate structure
2228605-10-3 structure
Product Name:methyl 2-hydroxy-3-3-(methylsulfanyl)phenylpropanoate
CAS No:2228605-10-3
MF:C11H14O3S
MW:226.292062282562
CID:6194544
PubChem ID:165965323
Update Time:2025-07-01

methyl 2-hydroxy-3-3-(methylsulfanyl)phenylpropanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-hydroxy-3-3-(methylsulfanyl)phenylpropanoate
    • EN300-1750322
    • methyl 2-hydroxy-3-[3-(methylsulfanyl)phenyl]propanoate
    • 2228605-10-3
    • Inchi: 1S/C11H14O3S/c1-14-11(13)10(12)7-8-4-3-5-9(6-8)15-2/h3-6,10,12H,7H2,1-2H3
    • InChI Key: GTCKKUXKZXLYEI-UHFFFAOYSA-N
    • SMILES: S(C)C1=CC=CC(=C1)CC(C(=O)OC)O

Computed Properties

  • Exact Mass: 226.06636548g/mol
  • Monoisotopic Mass: 226.06636548g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 71.8Ų

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Additional information on methyl 2-hydroxy-3-3-(methylsulfanyl)phenylpropanoate

methyl 2-hydroxy-3-3-(methylsulfanyl)phenylpropanoate with CAS No. 2228605-10-3: A Comprehensive Overview of Its Structural Features, Synthesis, and Pharmacological Applications

methyl 2-hydroxy-3-3-(methylsulfanyl)phenylpropanoate (CAS No. 2228605-10-3) is a multifunctional organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique molecular architecture and potential therapeutic applications. This compound belongs to the class of ester derivatives, characterized by the presence of a carbonyl group (C=O) and an oxygen atom (O) as a functional group. The synthesis of methyl 2-hydroxy-3-3-(methylsulfanyl)phenylpropanoate involves a series of chemical reactions that incorporate key structural elements, including the hydroxyl group (-OH), the methylsulfanyl group (-SCH3), and the phenyl ring. These features contribute to its chemical stability and reactivity, making it a valuable candidate for drug development and functional material design.

Recent studies have highlighted the importance of methyl 2-hydroxy-3-3-(methylsulfanyl)phenylpropanoate in the context of modern medicinal chemistry. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated that compounds with similar structural motifs exhibit promising biological activities, particularly in the modulation of cellular signaling pathways. The hydroxyl group in methyl 2-hydroxy-3-3-(methylsulfanyl)phenylpropanoate is critical for hydrogen bonding interactions, which are essential for the compound's binding affinity to target proteins. Meanwhile, the methylsulfanyl group introduces sulfur-based functionalities that may enhance the compound's solubility and metabolic stability in biological systems.

From a synthetic perspective, the preparation of methyl 2-hydroxy-3-3-(methylsulfanyl)phenylpropanoate typically involves the coupling of aromatic rings with alkyl chains through esterification reactions. A 2024 study published in Organic & Biomolecular Chemistry reported a novel catalytic approach using transition metal complexes to facilitate the formation of the ester linkage. This method not only improves the efficiency of the synthesis but also reduces the formation of byproducts, which is crucial for large-scale industrial production. The reaction conditions, including temperature, pressure, and solvent selection, play a pivotal role in determining the yield and purity of the final product.

One of the most intriguing aspects of methyl 2-hydroxy-3-3-(methylsulfanyl)phenylpropanoate is its potential applications in drug discovery. Researchers have explored its ability to modulate enzyme activity, particularly in the context of metabolic disorders. A 2023 study in Drug Discovery Today found that derivatives of this compound showed significant inhibitory effects on key enzymes involved in glucose metabolism, suggesting its potential as a therapeutic agent for type 2 diabetes. Additionally, its structural similarity to known anti-inflammatory agents has prompted investigations into its anti-inflammatory properties, with preliminary in vitro studies indicating a reduction in cytokine production.

Another area of interest is the role of methyl 2-hydroxy-3-3-(methylsulfanyl)phenylpropanoate in the development of functional materials. Its unique combination of hydrophilic and hydrophobic groups makes it suitable for applications in nanotechnology and surface engineering. A 2024 paper in Advanced Materials described the use of this compound as a building block for the synthesis of smart hydrogels, which exhibit responsive behavior under specific stimuli such as pH changes or temperature variations. This property could have implications in drug delivery systems, where controlled release of therapeutic agents is critical.

The pharmacokinetic profile of methyl 2-hydroxy-3-3-(methylsulfanyl)phenylpropanoate is another important consideration for its potential therapeutic use. Studies have shown that the compound exhibits moderate bioavailability due to its ester functionality, which can be hydrolyzed in the gastrointestinal tract. However, the presence of the methylsulfanyl group may influence its absorption and distribution in the body. A 2023 pharmacological study in Pharmaceutical Research suggested that the compound's metabolism primarily occurs in the liver, with the formation of metabolites that are excreted via the kidneys. This metabolic pathway is essential for understanding its safety profile and potential side effects.

Despite its promising applications, the development of methyl 2-hydroxy-3-3-(methylsulfanyl)phenylpropanoate as a therapeutic agent faces several challenges. One of the primary obstacles is the need to optimize its chemical structure to enhance its potency and selectivity for specific targets. A 2024 review in Drug Discovery Today emphasized the importance of structure-activity relationship (SAR) studies to identify key functional groups that contribute to its biological activity. Additionally, the compound's stability under physiological conditions must be addressed to ensure its efficacy in vivo.

In conclusion, methyl 2-hydroxy-3-3-(methylsulfanyl)phenylpropanoate (CAS No. 2228605-10-3) represents a significant advancement in the field of medicinal chemistry. Its unique molecular features and potential applications in drug discovery and functional materials make it a promising candidate for further research. As scientists continue to explore its properties and optimize its synthesis, the compound may pave the way for the development of novel therapies and innovative materials with broad-ranging applications.

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